
(R)-Dtbm-segphos
Overview
Description
(R)-DTBM-SEGPHOS is a chiral bisphosphine ligand widely employed in asymmetric catalysis due to its robust stereochemical control. Its structure features a 1,1′-binaphthyl backbone modified with 3,5-di(tert-butyl)-4-methoxyphenyl (DTBM) groups, which enhance steric bulk and electronic tuning. This ligand is particularly effective in transition metal-catalyzed reactions, such as copper(I)-mediated asymmetric 1,3-dipolar cycloadditions and palladium-catalyzed kinetic resolutions, where it enables high diastereo- and enantioselectivity . For example, in Cu(I)-catalyzed cycloadditions, this compound achieves >20:1 diastereomeric ratios (dr) in synthesizing fluoropyrrolidines from bioactive precursors . In Pd catalysis, it facilitates the kinetic resolution of tertiary propargylic alcohols with high stereoselectivity, forming chiral 2,3-cyclopentenoic acids .
Scientific Research Applications
Key Applications
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Asymmetric Catalytic Hydrogenation
- Description : (R)-Dtbm-segphos is employed in asymmetric hydrogenation reactions using different transition metal catalysts.
- Results : It demonstrates improved performance compared to traditional ligands, enabling efficient synthesis of chiral products under mild conditions.
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Kinetic Resolution of Tertiary Propargylic Alcohols
- Description : The compound is utilized in the kinetic resolution of tertiary propargylic alcohols via Pd(this compound)Cl2 as a pre-catalyst.
- Results : This method yields optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivities and functional group tolerance .
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Enantioselective Acetal Formation
- Description : this compound facilitates the synthesis of [R-DTBM-SEGPHOS]NiCl2 for enantioselective acetal formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.
- Results : The reaction effectively produces new compounds through an enantioselective process, showcasing its versatility in synthetic applications.
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Synthesis of Gold-Diphosphine Complexes
- Description : The ligand is also used in synthesizing gold-diphosphine complexes by reacting with gold salts.
- Results : These complexes exhibit interesting catalytic properties and are useful in various chemical transformations.
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Asymmetric Intramolecular Hydroacylation
- Description : In this application, this compound serves as a catalyst for the asymmetric intramolecular hydroacylation of ketoaldehydes.
- Results : This reaction leads to the formation of new compounds through a highly selective process.
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[3,3]-Sigmatropic Rearrangements
- Description : The compound is involved in the synthesis of catalysts for [3,3]-sigmatropic rearrangements.
- Results : The reactions result in the formation of new compounds through this rearrangement process, demonstrating its utility in complex organic synthesis.
Comprehensive Data Table
Application Area | Methodology | Key Results |
---|---|---|
Asymmetric Hydrogenation | Various transition metal catalysts | Enhanced performance and efficiency |
Kinetic Resolution | Pd(this compound)Cl2 as pre-catalyst | High enantioselectivity and functional group tolerance |
Enantioselective Acetal Formation | Reaction with NiCl2 | New compounds formed through enantioselective acetal formation |
Synthesis of Gold-Diphosphine Complexes | Reaction with gold salts | Catalytically active gold-diphosphine complexes |
Asymmetric Intramolecular Hydroacylation | Use as a catalyst | Formation of new compounds with high selectivity |
[3,3]-Sigmatropic Rearrangements | Reaction with various reagents | New compounds formed via rearrangement |
Case Studies
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Kinetic Resolution Case Study
A study published in 2024 highlighted the use of Pd(this compound)Cl2 for the kinetic resolution of tertiary propargylic alcohols. The research demonstrated that the method allowed for gram-scale synthesis under mild conditions while maintaining excellent yields and enantioselectivities. Mass spectrometry was used to trace key intermediates, providing insights into the reaction mechanism . -
Asymmetric Hydrogenation Study
Another investigation focused on various asymmetric hydrogenations using this compound as a ligand. The results indicated that this ligand outperformed traditional options in terms of yield and selectivity, showcasing its effectiveness across multiple substrates and conditions.
Q & A
Basic Research Questions
Q. What are the critical experimental design considerations for synthesizing (R)-Dtbm-Segphos?
Synthesis of this compound requires precise control of stereochemistry and ligand purity. Key steps include:
- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity .
- Characterization : Employ NMR (¹H, ¹³C, ³¹P), X-ray crystallography, and circular dichroism (CD) to confirm stereochemical integrity .
- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable replication .
Q. How can researchers validate the enantiomeric excess (ee) of this compound in catalytic applications?
- Analytical methods : Utilize chiral HPLC or GC with a chiral stationary phase to quantify ee.
- Comparative kinetics : Compare reaction rates and selectivity with racemic mixtures to assess ligand efficacy .
- Cross-validation : Correlate ee results with spectroscopic data (e.g., CD spectra) to avoid methodological bias .
Q. What are the primary catalytic applications of this compound in asymmetric synthesis?
The ligand is widely used in:
- Transition-metal catalysis : Enantioselective allylic alkylations (AAA) and hydrogenations, where steric bulk enhances selectivity .
- Cross-coupling reactions : Pd-catalyzed couplings requiring high enantiocontrol, such as C–N bond formation .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence enantioselectivity in AAA reactions?
- Steric effects : The dtbm (di-tert-butylmethyl) group creates a chiral pocket, restricting substrate orientation to favor one enantiomer .
- Electronic tuning : Electron-withdrawing/donating substituents on the segphos backbone modulate metal-center reactivity, impacting turnover frequency and selectivity .
- Computational modeling : DFT studies can predict transition-state geometries to rationalize selectivity trends .
Q. What strategies resolve contradictions in catalytic performance data across studies using this compound?
- Data triangulation : Compare results from multiple techniques (e.g., kinetic profiling, spectroscopic analysis, and computational models) .
- Contextual variables : Account for differences in solvent polarity, temperature gradients, or impurity levels that may affect reproducibility .
- Meta-analysis : Systematically review literature to identify consensus or outliers in reported ee values or reaction yields .
Q. How can researchers optimize reaction conditions for this compound in novel catalytic systems?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent, temperature) .
- High-throughput screening : Automate testing of ligand-metal combinations to identify optimal pairs for specific substrates .
- Mechanistic studies : Probe intermediates via in-situ IR or EXAFS to refine catalytic cycles .
Q. What methodologies address challenges in scaling up this compound-dependent reactions without compromising selectivity?
- Continuous flow systems : Improve heat/mass transfer to maintain stereochemical control at larger scales .
- Ligand stability assays : Monitor ligand degradation under reaction conditions using TGA or MS .
- Green chemistry principles : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives to enhance sustainability .
Q. Methodological Frameworks for Rigorous Inquiry
- PICO/FINER criteria : Apply these frameworks to formulate research questions that are Feasible, Novel, and Relevant. For example:
- Data integrity : Archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo for transparency .
Comparison with Similar Compounds
The performance of (R)-DTBM-SEGPHOS is context-dependent, as demonstrated through comparisons with structurally related ligands in diverse reaction systems. Below is a detailed analysis:
Comparison with (S)-DTBM-SEGPHOS
The enantiomeric counterpart, (S)-DTBM-SEGPHOS, exhibits divergent stereochemical outcomes. However, in Pd-catalyzed kinetic resolutions, the (R)-enantiomer is preferred for synthesizing chiral acids, highlighting the critical role of ligand configuration in substrate recognition .
Comparison with (S,S)-Ph-BPE
In copper-catalyzed asymmetric allylic alkylations, (S,S)-Ph-BPE demonstrated superior efficacy over this compound. For instance, in the synthesis of quinoline-substituted alkenes, this compound afforded 74% yield with 46% ee, whereas (S,S)-Ph-BPE achieved 90% yield and 95% ee under identical conditions . This stark contrast underscores the ligand’s backbone flexibility and electronic properties as decisive factors in enantiocontrol.
Comparison with Other Chiral Phosphine Ligands
Ligands like (R)-BINAP and Josiphos were evaluated alongside this compound in multiple studies. For example, in asymmetric 1,3-dipolar cycloadditions, this compound provided superior diastereoselectivity (>20:1 dr) compared to BINAP derivatives, which often require additional optimization . Similarly, in kinetic resolutions of propargylic alcohols, palladium complexes with this compound outperformed those with Taniaphos or Mandyphos ligands in terms of reaction rate and selectivity .
Table 1: Performance of this compound vs. Similar Ligands
Structural and Electronic Considerations
The DTBM substituents in this compound contribute to its enhanced performance by:
- Steric Effects : The tert-butyl and methoxy groups create a rigid chiral environment, reducing undesired side reactions .
- Electronic Modulation: Electron-donating methoxy groups stabilize metal-ligand complexes, improving catalytic turnover . In contrast, ligands like (S,S)-Ph-BPE lack such bulky substituents, rendering them more flexible but less effective in sterically demanding reactions .
Reaction-Specific Limitations
While this compound excels in cycloadditions and Pd-catalyzed resolutions, its moderate enantioselectivity in certain Cu-catalyzed systems (e.g., 46% ee in allylic alkylations) suggests limitations in reactions requiring precise electronic matching between ligand and substrate .
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORAFJUESSLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566940-03-2, 210169-40-7 | |
Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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